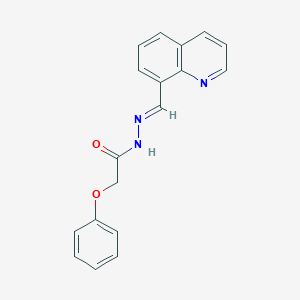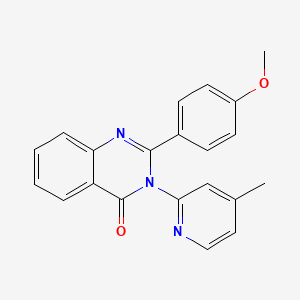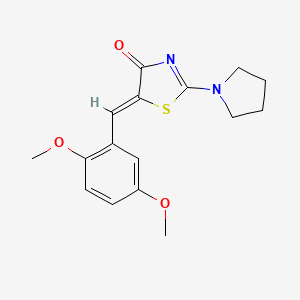![molecular formula C20H20ClN3O2 B5553372 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Dieckmann Cyclization Route
A fundamental approach to synthesizing piperazine-2,5-diones, which are structurally related to the compound , involves Dieckmann cyclization. This method highlights the versatility of substructures similar to 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in forming cyclic diones through a cyclization process. The starting materials for such syntheses are typically assembled via acylation and oxidation processes, indicating a broad scope for chemical modifications and applications in drug design and material science (Aboussafy & Clive, 2012).
Organic Crystal Engineering
The compound's structural relatives have been explored for their potential in organic crystal engineering, demonstrating the ability to form polymorphic crystalline forms with different hydrogen-bonding networks. Such studies are crucial for understanding the solid-state properties and could inform the design of novel materials with specific optical or mechanical properties (Weatherhead-Kloster et al., 2005).
Biological Activity and Applications
Anticancer Potential
Research into derivatives structurally related to this compound has shown promising anticancer activity. For instance, modifications of indole derivatives have been evaluated for their ability to circumvent drug resistance in cancer treatment, offering insights into the compound's potential therapeutic applications (Shchekotikhin et al., 2005).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties of naphthalimides with piperazine substituents, related to the compound of interest, have been explored for applications in fluorescence-based sensors and imaging technologies. Such studies highlight the potential use of this compound in developing novel diagnostic tools and materials for photonic applications (Gan et al., 2003).
Herbicidal Activity
The synthesis and evaluation of novel herbicidal 1-phenyl-piperazine-2,6-diones showcase the compound's potential utility in agricultural applications, particularly in the development of new herbicides (Li et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-6-7-15(21)12-18(14)23-10-8-22(9-11-23)13-24-17-5-3-2-4-16(17)19(25)20(24)26/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNZPTSTSSPGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)
![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)



![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
